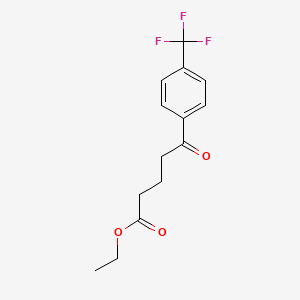

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate

Description

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate (CAS Ref: 10-F207958) is a fluorinated organic compound characterized by a valerate backbone esterified with a 4-(trifluoromethyl)phenyl group at the ketone position. The trifluoromethyl (-CF₃) substituent confers unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3O3/c1-2-20-13(19)5-3-4-12(18)10-6-8-11(9-7-10)14(15,16)17/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADJNFYCKXDRPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645737 | |

| Record name | Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-81-6 | |

| Record name | Ethyl δ-oxo-4-(trifluoromethyl)benzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 5-oxo-5-(4-trifluoromethylphenyl)valeric Acid

- Reactants: 5-oxo-5-(4-trifluoromethylphenyl)valeric acid and ethanol

- Catalysts: Concentrated sulfuric acid or hydrochloric acid

- Solvent: Ethanol acts both as reactant and solvent

- Conditions: Reflux temperature (~78 °C), reaction time 4–8 hours

- Procedure: The acid and ethanol are mixed with catalytic acid and heated under reflux. Water formed during the reaction is continuously removed to drive the equilibrium toward ester formation.

- Purification: The reaction mixture is cooled, neutralized, and the product is extracted using organic solvents followed by distillation or recrystallization.

Alternative Synthetic Routes

While direct esterification is the most common, alternative methods include:

Claisen-Schmidt Condensation Followed by Cyclization and Esterification: This multi-step approach involves reacting ethyl acetoacetate with 4-trifluoromethylbenzaldehyde in the presence of a base (e.g., sodium ethoxide), forming a β-hydroxy ketone intermediate. Subsequent cyclization and esterification steps yield the target compound. This method is more common for positional isomers but can be adapted for the 4-substituted derivative.

Enzymatic Esterification: Lipase-catalyzed esterification using immobilized enzymes (e.g., Thermomyces lanuginosus lipase) in non-polar solvents like heptane at mild temperatures (30–35 °C) offers a green alternative with high selectivity. Parameters such as enzyme loading (15–20% w/v) and substrate molar ratios are optimized for maximum conversion.

Hydrogenation of Precursors: Catalytic hydrogenation using nickel phosphide catalysts in ethanol at elevated temperatures (250–350 °C) can selectively produce valerate derivatives, including Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate, from suitable intermediates. Temperature control is critical to favor desired products over side reactions.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 30–35 °C (enzymatic), 78 °C (acidic esterification), 250–350 °C (hydrogenation) | Enzymatic methods require mild conditions; chemical methods vary widely |

| Catalyst | Sulfuric acid, HCl, lipase, NiP–H3PO2 | Choice depends on method and scale |

| Solvent | Ethanol (esterification), heptane (enzymatic) | Solvent polarity affects enzyme activity and reaction rate |

| Reaction Time | 4–8 hours (esterification), variable for enzymatic and hydrogenation | Longer times improve yield but may increase side products |

| Molar Ratios | Ethanol:acid ~ excess (3:1 or higher) | Excess ethanol drives esterification forward |

Spectroscopic Analysis: Fourier transform infrared spectroscopy (FTIR) confirms ester carbonyl (C=O) and trifluoromethyl (CF3) group vibrations. Gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) are used for purity assessment and quantification in complex matrices.

Structural Validation: Microwave spectroscopy (MB-FTMW) provides precise conformational data, aiding computational modeling and understanding of molecular interactions.

Catalytic Selectivity: Studies show that catalyst type and temperature significantly influence product distribution in hydrogenation routes. Factorial experimental designs and statistical analyses (ANOVA) help optimize conditions for maximum yield and selectivity.

| Method | Key Reactants/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | 5-oxo-5-(4-trifluoromethylphenyl)valeric acid + ethanol, H2SO4/HCl, reflux | Simple, scalable, high yield | Requires acid handling, water removal needed |

| Claisen-Schmidt Condensation + Esterification | Ethyl acetoacetate + 4-trifluoromethylbenzaldehyde, base catalyst | Multi-step, versatile for derivatives | More complex, longer synthesis time |

| Enzymatic Esterification | Acid + ethanol, immobilized lipase, heptane, mild temp | Environmentally friendly, selective | Enzyme cost, slower reaction rates |

| Catalytic Hydrogenation | Precursors + NiP–H3PO2 catalyst, ethanol, high temp | Selective, industrially scalable | High temperature, catalyst stability issues |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 5-oxo-5-(4-trifluoromethylphenyl)valeric acid.

Reduction: Ethyl 5-hydroxy-5-(4-trifluoromethylphenyl)valerate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate has been investigated for its potential as a lead compound in drug development, particularly targeting inflammatory conditions and bacterial infections.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that derivatives of this compound exhibited significant antibacterial properties, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Organic Synthesis

In organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic pathways.

Synthetic Routes

- Esterification Reaction: The synthesis typically involves the esterification of 5-oxo-5-(4-trifluoromethylphenyl)valeric acid with ethanol using a catalyst such as sulfuric acid under reflux conditions.

- Advanced Catalysis: Industrial production may employ continuous flow processes and advanced catalysts to enhance efficiency and yield.

Biological Research

Research into the biological activities of this compound has revealed its potential interactions with biomolecules. The trifluoromethyl group can significantly impact the compound's binding affinity to various targets, leading to diverse biological effects.

Materials Science

In materials science, this compound is being explored for its utility in developing specialty chemicals and materials due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Physicochemical and Functional Differences

- In contrast, alkoxy (e.g., pentyloxy) and phenoxy groups are electron-donating, reducing ring polarization .

- Lipophilicity : Fluorinated analogs exhibit higher logP values due to the hydrophobic CF₃ group, improving membrane permeability in drug design. The pyridyl derivative, however, may show lower logP due to the polar nitrogen atom .

- Thermal Stability: The CF₃ group enhances thermal stability compared to non-fluorinated analogs, as seen in related trifluoromethylated valerophenones .

Biological Activity

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₉F₃O₄. The presence of the trifluoromethyl group on the phenyl ring is significant, as it influences the compound's lipophilicity and biological interactions. The structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃O₄ |

| Molecular Weight | 320.32 g/mol |

| Functional Groups | Trifluoromethyl, Carbonyl |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.

- Modulation of Signaling Pathways : It may affect pathways related to inflammation or cancer progression by interacting with transcription factors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows potential against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Cytotoxic Effects : There is evidence suggesting that this compound may induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study published in Pharmaceuticals demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against Gram-positive bacteria. This research emphasizes the need for further exploration into its mechanism and efficacy against resistant strains .

- Anti-cancer Research : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

- Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in cellular models, suggesting a role in managing chronic inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate in laboratory settings?

The synthesis typically involves esterification or transesterification reactions. For example, enzymatic methods using immobilized lipases (e.g., Thermomyces lanuginosus lipase on polyhydroxybutyrate particles) can optimize yields under mild conditions. A factorial design approach may refine parameters like temperature (30–35°C), biocatalyst loading (15–20% m/v), and reactant molar ratios (1:1 ethanol/valeric acid derivatives). Solvent systems (e.g., heptane) improve reaction efficiency compared to solvent-free systems . For the trifluoromethylphenyl moiety, Friedel-Crafts acylation or palladium-catalyzed coupling might introduce the aromatic group prior to esterification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multi-technique analysis:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbonyl/trifluoromethyl group positions.

- Fourier Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm confirm ester carbonyl groups, while C-F stretches (~1100–1200 cm) verify the trifluoromethylphenyl substituent .

- Gas Chromatography-Mass Spectrometry (GC-MS): Determines purity and molecular ion fragmentation patterns .

- X-ray Crystallography (if crystalline): SHELX software refines crystal structures to validate bond lengths and angles .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how can they be methodologically addressed?

Challenges include separating byproducts (e.g., unreacted valeric acid derivatives) and resolving stereochemical impurities. Strategies:

- Solvent Extraction: Ethyl acetate/water partitioning removes polar impurities .

- Column Chromatography: Silica gel with gradients of hexane/ethyl acetate isolates the target compound.

- Recrystallization: Low-polarity solvents (e.g., heptane) enhance crystal purity .

- HPLC-PDA: High-performance liquid chromatography with photodiode array detection monitors trace contaminants .

Q. How does the trifluoromethylphenyl group influence the compound’s reactivity in catalytic hydrogenation or hydrolysis studies?

The electron-withdrawing trifluoromethyl group stabilizes the aromatic ring, reducing electrophilic substitution reactivity. In hydrogenation, this group may resist reduction, directing catalysts (e.g., nickel phosphide) to target the ketone moiety (5-oxo group) for conversion to secondary alcohols or valerate derivatives. Computational modeling (DFT) can predict regioselectivity by analyzing electron density distribution . Experimentally, controlled hydrogen pressure (1–5 bar) and temperature (250–350°C) modulate product selectivity (e.g., ethyl valerate vs. γ-valerolactone) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound’s trifluoromethylphenyl group enhances metabolic stability and binding affinity in drug candidates. It serves as a precursor for:

- Anticancer Agents: The ketone group undergoes reductive amination to form amine-linked prodrugs.

- Anti-inflammatory Derivatives: Ester hydrolysis yields carboxylic acids for COX-2 inhibitor synthesis . Mechanistic studies using LC-MS/MS track degradation pathways under simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.